molecular formula C15H14N2O2 B1675244 Licarbazepine CAS No. 29331-92-8

Licarbazepine

Cat. No. B1675244
CAS RN: 29331-92-8
M. Wt: 254.28 g/mol
InChI Key: BMPDWHIDQYTSHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Licarbazepine is a voltage-gated sodium channel blocker with anticonvulsant and mood-stabilizing effects that is related to oxcarbazepine . It is an active metabolite of oxcarbazepine . In addition, an enantiomer of licarbazepine, eslicarbazepine ((S)-(+)-licarbazepine), is an active metabolite of eslicarbazepine acetate .


Synthesis Analysis

The synthesis of S-licarbazepine has been studied using chemical and whole-cell biotransformation methods . One method reported the synthesis of S-licarbazepine using expensive chiral Ru or Rh as a catalyst . Another study reported the synthesis of eslicarbazepine acetate using the R-2-Me-CBS catalyst . The preparation of a chemical chiral catalyst is complex and costly when using a precious metal as the raw material .


Molecular Structure Analysis

Licarbazepine has a dibenzazepine nucleus bearing the 5-carboxamide substitute . Eslicarbazepine acetate is distinct at the 10.11 position .


Chemical Reactions Analysis

Like other antiepileptic substances, the mechanism of action of Licarbazepine is thought to be the inhibition of the voltage-gated sodium channel . There are important differences regarding pharmacokinetics and toxicity. For instance, carbamazepine is a stronger cytochrome inducer and oxcarbazepine causes more often hyponatremia .


Physical And Chemical Properties Analysis

Licarbazepine has a molar mass of 254.289 g·mol −1 . It is a racemic mixture . The IUPAC name for Licarbazepine is (RS)-10,11-Dihydro-10-hydroxy-5H-dibenz[b,f]azepine-5-carboxamide .

Scientific Research Applications

Therapeutic Drug Monitoring

Development and Validation of a Reversed-Phase HPLC Method for Licarbazepine Monitoring : Licarbazepine, the active metabolite of oxcarbazepine, is used for treating partial seizures and bipolar disorders. A study developed a reliable HPLC-UV method for determining licarbazepine levels in human serum, especially when co-administered with other antiepileptic and antipsychotic drugs. This method aids in the therapeutic drug monitoring of licarbazepine, ensuring effective treatment of seizures or affective disorders during monotherapy or adjunctive treatment (Begas et al., 2017).

Pharmacological Properties

Inhibitory Effect on Voltage-Gated Sodium Channels : Eslicarbazepine acetate, a prodrug, and its active metabolite S-licarbazepine exhibit a voltage-dependent inhibitory effect on sodium currents, including the cardiac Nav1.5 isoform. This action suggests a mechanism for the observed prolonged PR interval in patients treated with eslicarbazepine acetate, underlining its potential in addressing conditions related to voltage-gated sodium channel activity (Leslie et al., 2020).

Antagonist Action at Adenosine A1 Receptors : Carbamazepine and oxcarbazepine, but not eslicarbazepine, enhance excitatory synaptic transmission in hippocampal CA1 pyramidal cells through an antagonist action at adenosine A1 receptors. This property differentiates their pharmacological action and potential therapeutic applications, highlighting the distinct effects of licarbazepine and its related compounds on neural transmission (Booker et al., 2015).

Safety And Hazards

Eslicarbazepine acetate is associated with numerous side effects including dizziness, drowsiness, nausea, vomiting, diarrhea, headache, aphasia, lack of concentration, psychomotor retardation, speech disturbances, ataxia, depression and hyponatremia . It is recommended that patients taking eslicarbazepine acetate be monitored for suicidality .

properties

IUPAC Name

5-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPDWHIDQYTSHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50865484
Record name Licarbazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50865484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Licarbazepine

CAS RN

29331-92-8
Record name Licarbazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29331-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Licarbazepine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029331928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Licarbazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50865484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LICARBAZEPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XFX1A5KJ3V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Licarbazepine
Reactant of Route 2
Licarbazepine
Reactant of Route 3
Licarbazepine
Reactant of Route 4
Licarbazepine
Reactant of Route 5
Licarbazepine
Reactant of Route 6
Licarbazepine

Citations

For This Compound
870
Citations
A Serralheiro, G Alves, A Fortuna, M Rocha… - … of Chromatography B, 2013 - Elsevier
A sensitive and fast high-performance liquid chromatographic method coupled with ultraviolet detection is herein reported for the simultaneous determination of human plasma …
Number of citations: 104 www.sciencedirect.com
A Ferreira, M Rodrigues, P Oliveira, J Francisco… - … of Chromatography B, 2014 - Elsevier
A new, sensitive and fast high-performance liquid chromatography–diode-array detection assay based on microextraction by packed sorbent (MEPS/HPLC-DAD) is herein reported, for …
Number of citations: 72 www.sciencedirect.com
TH Kim, CA Reid, S Petrou - Epilepsia, 2015 - Wiley Online Library
… forms: (R)‐licarbazepine and (S)‐licarbazepine. Eslicarbazepine acetate is a recently … to (S)‐licarbazepine. It is not known whether (S)‐licarbazepine exacerbates seizures. Here, we …
Number of citations: 15 onlinelibrary.wiley.com
NK Modukuru, J Sukumaran, SJ Collier… - … Process Research & …, 2014 - ACS Publications
… Herein we report the biocatalytic reduction of oxcarbazepine (1) using an isolated ketoreductase (KRED) specifically evolved for the efficient manufacture of (S)-licarbazepine (2) in …
Number of citations: 45 pubs.acs.org
E Bayraktar, Y Liu, L Sonnenberg… - British Journal of …, 2023 - Wiley Online Library
… the therapeutic potential of S-Licarbazepine, an enhancer of slow … channels, S-Licarbazepine predominantly enhances slow … However, beyond that, S-Licarbazepine exhibits variant-…
Number of citations: 2 bpspubs.onlinelibrary.wiley.com
AI Loureiro, C Fernandes-Lopes, LC Wright… - … of chromatography B, 2011 - Elsevier
The purpose of this study was develop and validate a sensitive and specific enantioselective liquid–chromatography/tandem mass spectrometry (LC–MS/MS) method, for the …
Number of citations: 31 www.sciencedirect.com
M Bialer, P Soares‐da‐Silva - Epilepsia, 2012 - Wiley Online Library
… This suggests that there is enantioselectivity in licarbazepine crossing of the mouse blood–brain barrier, with (R)-licarbazepine having considerably more difficulty in brain access. …
Number of citations: 165 onlinelibrary.wiley.com
G Alves, I Figueiredo, M Castel-Branco, A Loureiro… - Analytica chimica …, 2007 - Elsevier
… reduced in liver to the pharmacologically active licarbazepine metabolite, appearing in plasma as S-licarbazepine (S-LC) and R-licarbazepine (R-LC) in approximately a 4:1 …
Number of citations: 33 www.sciencedirect.com
G Alves, I Figueiredo, A Falcão… - Chirality: The …, 2008 - Wiley Online Library
… of S‐licarbazepine (S‐Lic) and R‐licarbazepine (R‐Lic) was … kidney concentrations of licarbazepine enantiomers and their … Both licarbazepine enantiomers were metabolized to a small …
Number of citations: 24 onlinelibrary.wiley.com
TK Leslie, L Brückner, S Chawla… - Frontiers in …, 2020 - frontiersin.org
Eslicarbazepine acetate (ESL) is a dibenzazepine anticonvulsant approved as adjunctive treatment for partial-onset epileptic seizures. Following first pass hydrolysis of ESL, S-…
Number of citations: 8 www.frontiersin.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.